2-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine
Description
2-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 2 and a 3-phenyl-1,2,4-oxadiazole moiety at position 3. Its molecular formula is C₁₂H₇ClN₄O, with a molecular weight of 270.67 g/mol (calculated from structural data in ). The 1,2,4-oxadiazole ring is a five-membered heterocycle known for metabolic stability and bioisosteric properties, making it a common pharmacophore in drug discovery .
Characterization typically involves IR, ¹H NMR, and mass spectrometry .
Properties
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-11-7-6-10(8-15-11)13-16-12(17-18-13)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMZEWLBJHGPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-phenyl-1,2,4-oxadiazole with 2-chloropyridine under specific conditions. For instance, the reaction can be carried out in a solvent such as tetrahydrofuran (THF) at reflux temperature for several hours . Another method involves the use of amidoximes and isatoic anhydrides in a NaOH-DMSO medium at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives.
Scientific Research Applications
2-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-infective agent, with activities against bacterial and viral pathogens.
Material Science: It is used in the development of fluorescent dyes and sensors due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 2-chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine are influenced by substituents on the oxadiazole ring and pyridine core. Below is a systematic comparison with key analogs:
Substituent Variations on the Oxadiazole Ring
Table 1: Comparison of Oxadiazole-Substituted Pyridine Derivatives
Key Observations :
- Methyl and cyclopropyl groups lower logP (~1.8–2.0), balancing solubility and permeability .
- Thermal Stability : Methyl-substituted analogs exhibit lower melting points (~268°C) compared to phenyl derivatives (>280°C), suggesting stronger intermolecular interactions in the latter .
- Biological Activity : Phenyl-substituted oxadiazoles demonstrate broader antimicrobial activity (e.g., against S. aureus and E. coli) compared to alkyl-substituted variants . Difluoromethoxy groups enhance antiviral potency, likely due to electronic effects .
Pyridine Core Modifications
Table 2: Pyridine Ring Modifications
Key Observations :
- Substitution Position : The 5-position oxadiazole on pyridine (as in the target compound) optimizes steric compatibility with enzymatic active sites, whereas 3-substituted analogs may alter binding kinetics .
- Electron-Withdrawing Groups : Fluorine atoms on the phenyl ring (e.g., 3,4,5-trifluoro) increase electronegativity, enhancing interactions with polar residues in target proteins .
Biological Activity
2-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chloro group and a 1,2,4-oxadiazole moiety , which contributes to its unique chemical properties. The IUPAC name for this compound is 5-(6-chloropyridin-3-yl)-3-phenyl-1,2,4-oxadiazole . Its molecular formula is with a molecular weight of approximately 255.67 g/mol.
Target and Mode of Action
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Carbonic Anhydrase : Studies have shown that derivatives of 1,2,4-oxadiazoles can selectively inhibit human carbonic anhydrase isoforms (hCA I, II, IX, XII), which are implicated in cancer therapy. This inhibition can lead to reduced tumor growth and metastasis .
- Antimicrobial Activity : The compound exhibits promising anti-infective properties against bacterial and viral pathogens. Its structure allows it to disrupt microbial metabolic pathways effectively.
- Cytotoxic Effects : Research indicates that this compound has cytotoxic effects against various cancer cell lines. For instance, it has shown activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values in the micromolar range .
Biological Activity Data
The following table summarizes the biological activities and IC50 values reported for this compound and related compounds:
Case Study 1: Inhibition of Carbonic Anhydrase
A study evaluated the inhibitory effects of various oxadiazole derivatives on human carbonic anhydrases. The results indicated that several compounds exhibited significant inhibitory activity at low concentrations, suggesting potential for therapeutic applications in cancer treatment. Specifically, compounds similar to this compound showed K_i values as low as 89 pM against hCA IX .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines including MCF-7 and U937. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways at concentrations lower than those required for traditional chemotherapeutics like doxorubicin .
Q & A
Q. What are the key synthetic routes for 2-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving oxadiazole ring formation. A common approach involves coupling a substituted pyridine precursor (e.g., 2-chloro-5-cyanopyridine) with a phenylhydroxamic acid derivative under microwave-assisted conditions to form the 1,2,4-oxadiazole ring . For example:
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Step 1 : Boc-protection of para-aminobenzoic acid followed by condensation with hydroxylamine derivatives.
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Step 2 : Microwave-assisted cyclization using EDC·HCl and HOBt in DMF at 100°C.
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Step 3 : Deprotection with trifluoroacetic acid (TFA) in dichloromethane .
Alternative methods include POCl3-mediated cyclization of hydrazide intermediates at 120°C .Key Reaction Conditions Catalyst: EDC·HCl/HOBt or POCl3 Solvent: DMF or CHCl3 Temperature: 100–120°C Yield: 70–90% (optimized protocols)
Q. How is this compound characterized structurally?
- Methodological Answer :
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures, particularly for verifying oxadiazole ring geometry and substituent orientation .
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR (e.g., δ ~8.5 ppm for pyridine protons, δ ~160 ppm for oxadiazole carbons) .
- Mass spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 288.74 for related derivatives) .
Q. What are its primary applications in medicinal chemistry?
- Methodological Answer : This compound serves as a core scaffold for bioactive molecules:
- Enzyme inhibitors : The oxadiazole ring mimics peptide bonds, enabling interactions with proteases or kinases.
- Receptor modulators : Structural analogs (e.g., ST-1426) are used as covalent ligands for S1P1 receptors in immunology studies .
- Fluorescent probes : Derivatives with polar head groups (e.g., acrylamide) are synthesized for imaging biological targets .
Advanced Research Questions
Q. How can regioselectivity challenges in pyridine functionalization be addressed?
- Methodological Answer : Regioselective functionalization of the pyridine ring is critical for derivatization. Strategies include:
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Directed ortho-metalation : Use of LiTMP (lithium tetramethylpiperidide) at −78°C to introduce substituents at the 3-position .
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Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids at the 5-position (chlorine acts as a leaving group) .
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Computational guidance : DFT calculations predict reactive sites based on electron density maps (e.g., MEP surfaces) .
Regioselectivity Data Preferred reaction sites: 3- and 5-positions Activation energy barriers: ΔG‡ ~25–30 kcal/mol (for Pd-catalyzed couplings)
Q. What crystallographic challenges arise during structure determination?
- Methodological Answer :
- Twinned crystals : Common due to planar oxadiazole rings; resolved using SHELXD for dual-space recycling .
- Disorder in substituents : The 3-phenyl group may exhibit rotational disorder, requiring restraints in SHELXL refinement .
- High-resolution data : Synchrotron sources (λ = 0.7–1.0 Å) improve accuracy for low-electron-density regions (e.g., chlorine atoms) .
Q. How is genotoxicity assessed for oxadiazole derivatives?
- Methodological Answer :
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Ames test : Salmonella typhimurium strains (TA98/TA100) with/without metabolic activation (S9 fraction) .
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SOS chromotest : Quantifies DNA damage via β-galactosidase induction in E. coli PQ37 .
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In silico prediction : Tools like Derek Nexus flag potential mutagenic alerts (e.g., oxadiazole ring nitroso metabolites) .
Genotoxicity Data Ames test (5 mg/plate): Negative up to 10% cell viability SOS response: EC50 > 1 mM (low risk)
Methodological Tables
Q. Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 131–133°C (ethanol recryst.) | |
| LogP (octanol-water) | 2.75 | |
| Aqueous solubility (25°C) | 0.12 mg/mL (pH 7.4) |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Microwave power | 300–500 W | ↑ 20–30% |
| Reaction time (cyclization) | 15–30 min | ↑ 15% |
| POCl3 stoichiometry | 1.2–1.5 equiv | ↓ Side products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
